molecular formula C13H12N2O3 B11430225 N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11430225
M. Wt: 244.25 g/mol
InChI Key: ODLDFDVPUSZMTN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is an organic compound with the chemical formula C12H12N2O3. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized through a multi-step process. One common method involves the condensation reaction of 3-acetylphenylamine with 3-methyl-1,2-oxazole-5-carboxylic acid. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives with bromine or chlorine atoms on the aromatic ring.

Scientific Research Applications

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be compared with other similar compounds such as:

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of an oxazole ring.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the aromatic ring.

    1-tosyl-1H-imidazole: Contains an imidazole ring instead of an oxazole ring, with different chemical properties and reactivity.

The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to its sulfonamide and imidazole counterparts .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-8-6-12(18-15-8)13(17)14-11-5-3-4-10(7-11)9(2)16/h3-7H,1-2H3,(H,14,17)

InChI Key

ODLDFDVPUSZMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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